Sodium 2-(4-methylpyridin-2-yl)acetate

Description

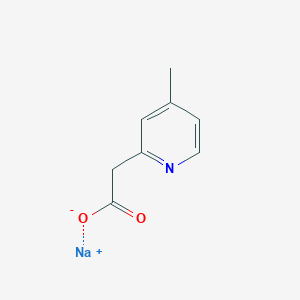

Sodium 2-(4-methylpyridin-2-yl)acetate is a sodium salt derivative of 2-(4-methylpyridin-2-yl)acetic acid. Its structure features a pyridine ring substituted with a methyl group at the 4-position and an acetate group at the 2-position, neutralized by a sodium ion.

Properties

Molecular Formula |

C8H8NNaO2 |

|---|---|

Molecular Weight |

173.14 g/mol |

IUPAC Name |

sodium;2-(4-methylpyridin-2-yl)acetate |

InChI |

InChI=1S/C8H9NO2.Na/c1-6-2-3-9-7(4-6)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11);/q;+1/p-1 |

InChI Key |

ZZEQJWSPPJTLIV-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=NC=C1)CC(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-(4-methylpyridin-2-yl)acetate typically involves the reaction of 4-methylpyridine with sodium hydroxide and acetic acid. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The product is then purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-(4-methylpyridin-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction: It can be reduced to form different reduced compounds.

Substitution: It can undergo substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halides and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Applications

1.1 Antiviral and Antimicrobial Properties

Recent studies have indicated that sodium 2-(4-methylpyridin-2-yl)acetate exhibits potential antiviral properties, making it a candidate for further research in infectious disease treatments. Its mechanism of action may involve the inhibition of viral replication, which is crucial for developing antiviral therapies.

1.2 Enzyme Inhibition

Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways. This characteristic positions it as a potential therapeutic agent for conditions related to inflammation and metabolic disorders.

1.3 Drug Formulation

The compound is also utilized in drug formulation processes, particularly in the development of parenteral applications. Its inclusion in pharmaceutical preparations enhances the solubility and bioavailability of active ingredients, facilitating their delivery through various routes such as intramuscular and intravenous administration .

Cosmetic Applications

2.1 Skin Care Formulations

This compound is increasingly being incorporated into cosmetic formulations due to its beneficial properties for skin health. It acts as a stabilizing agent and can enhance the moisturizing effects of creams and lotions. Studies have demonstrated that formulations containing this compound exhibit improved sensory attributes, such as reduced greasiness and enhanced hydration .

2.2 Polymer Interactions

The compound's interaction with polymers is significant in cosmetic science. It can be used to create nanoparticles that deliver active ingredients more effectively, improving their release profiles and reducing evaporation risks . This application is particularly relevant in the development of advanced cosmetic products that require precise delivery systems.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Antiviral treatments | Potential to inhibit viral replication |

| Enzyme inhibition | May aid in treating inflammation and metabolic disorders | |

| Drug formulation | Enhances solubility and bioavailability | |

| Cosmetics | Skin care formulations | Improves sensory attributes (hydration, greasiness) |

| Polymer interactions | Facilitates effective delivery of active ingredients |

Case Studies

4.1 Antiviral Research Study

A study conducted on the antiviral effects of this compound demonstrated promising results against common viruses responsible for respiratory infections. The compound showed significant inhibition rates, suggesting its potential as a therapeutic agent.

4.2 Cosmetic Formulation Development

In a recent formulation study, this compound was included in a cream designed for dry skin treatment. The results indicated improved moisture retention and user satisfaction compared to control formulations without the compound .

Mechanism of Action

The mechanism of action of Sodium 2-(4-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

The table below compares Sodium 2-(4-methylpyridin-2-yl)acetate with key analogs, highlighting differences in substituents, molecular formulas, and properties:

Key Differences and Implications

Substituent Effects

- Methyl vs.

- Chlorinated Derivatives: Compounds like 2-(4-chloro-3,5-dimethylphenoxy)acetic acid exhibit herbicidal activity due to chlorine substituents, which enhance membrane permeability and receptor interaction .

Salt vs. Ester Forms

- Sodium Salts : Sodium derivatives (e.g., this compound) exhibit higher water solubility, making them suitable for aqueous formulations. In contrast, ethyl esters (e.g., Ethyl 2-(6-methylpyridin-2-yl)acetate) are lipophilic, serving as precursors in organic synthesis .

- Amide vs. Acetate Linkages : Compound 533’s acetamide group may improve metabolic stability compared to the acetate salt, extending its half-life in biological systems .

Stability and Reactivity

- Sodium salts are generally stable in aqueous media but may hydrolyze under acidic conditions.

- Esters are prone to hydrolysis in basic environments, releasing the parent acid .

Biological Activity

Sodium 2-(4-methylpyridin-2-yl)acetate is a compound of increasing interest in biochemical research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 173.14 g/mol. The compound features a sodium ion bonded to an acetate group, which is further connected to a pyridine ring with a methyl group at the para position. This structural configuration enhances its reactivity and potential biological activity, making it significant in various fields such as organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Modulation : The compound can inhibit or activate specific enzymes, influencing metabolic pathways. Its interaction with enzymes often involves hydrogen bonding and π-π interactions due to the presence of the pyridine ring.

- Receptor Binding : this compound may act as a ligand for various receptors, altering cellular responses and signaling pathways.

- Metal Ion Interaction : It has been shown to bind metal ions, which can influence biochemical pathways and cellular functions.

Biological Activities

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | <125 µg/mL | |

| Escherichia coli | <150 µg/mL | |

| Bacillus subtilis | >100 µg/mL |

These findings highlight the potential of this compound as an antimicrobial agent, warranting further investigation into its efficacy and mechanisms.

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, which can provide insights into optimizing this compound for enhanced biological activity. For example, modifications to the pyridine ring have been shown to impact both the potency and selectivity of these compounds against target organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.